S-Benzyl O-ethyl carbonodithioate
Overview
Description
S-Benzyl O-ethyl carbonodithioate: is an organic compound with the molecular formula C10H12OS2. It is also known as carbonodithioic acid, O-ethyl S-(phenylmethyl) ester. This compound is characterized by the presence of both benzyl and ethyl groups attached to a carbonodithioate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: S-Benzyl O-ethyl carbonodithioate can be synthesized through the reaction of benzyl chloride with potassium ethyl xanthate. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production: Industrial production methods often involve similar reaction pathways but are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Benzyl O-ethyl carbonodithioate can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols or dithiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or benzyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Alkyl halides, amines, moderate temperatures.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, dithiols.
Substitution: Various substituted carbonodithioates.
Scientific Research Applications
Chemistry:
Polymerization: S-Benzyl O-ethyl carbonodithioate is used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Drug Development: Due to its ability to interact with biological molecules, this compound is explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and intermediates, particularly in the synthesis of sulfur-containing compounds.
Mechanism of Action
Molecular Targets and Pathways: S-Benzyl O-ethyl carbonodithioate exerts its effects primarily through its ability to form covalent bonds with nucle
Properties
IUPAC Name |
O-ethyl benzylsulfanylmethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZERTPFKMKYOGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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